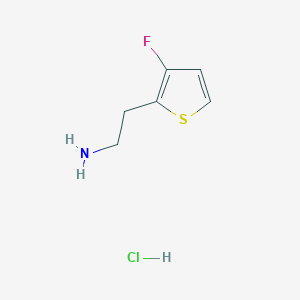

2-(3-Fluorothiophen-2-yl)ethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Fluorothiophen-2-yl)ethan-1-amine hydrochloride is an aromatic amine compound with the molecular formula C7H9ClF3NS and a molecular weight of 231.67 g/mol It is characterized by the presence of a thiophene ring substituted with a fluorine atom and an ethan-1-amine group

Preparation Methods

The synthesis of 2-(3-Fluorothiophen-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorothiophene and ethylamine.

Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

Synthetic Route: The synthetic route may include steps such as halogenation, amination, and hydrochloride salt formation. For example, 3-fluorothiophene can be halogenated to introduce the fluorine atom, followed by amination with ethylamine to form the desired product.

Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

2-(3-Fluorothiophen-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can participate in substitution reactions, where the fluorine atom or the amine group can be replaced by other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Fluorothiophen-2-yl)ethan-1-amine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluorothiophen-2-yl)ethan-1-amine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(3-Fluorothiophen-2-yl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

2-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride: This compound has a similar structure but with additional fluorine atoms on the phenyl ring, which may result in different chemical and biological properties.

2-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride: This compound features a trifluoromethyl group instead of a single fluorine atom, which can influence its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2-(3-Fluorothiophen-2-yl)ethan-1-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C8H10ClFN and a molecular weight of approximately 179.63 g/mol, this compound includes a thiophene ring substituted with a fluorine atom and an ethanamine moiety. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure plays a crucial role in its biological activity. The presence of the fluorine atom on the thiophene ring enhances lipophilicity, which may improve membrane permeability and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C8H10ClFN |

| Molecular Weight | 179.63 g/mol |

| Functional Groups | Amine, Thiophene |

| Solubility | Soluble in organic solvents |

Research on the mechanisms of action for this compound is still emerging. However, studies suggest that compounds with similar structures may exert their effects through:

- Receptor Binding : Interaction with specific receptors, potentially influencing neurotransmitter systems.

- Enzyme Inhibition : Modulation of enzyme activity involved in metabolic pathways.

These interactions are crucial for optimizing therapeutic profiles and understanding potential side effects.

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial activity. Compounds with similar thiophene structures have shown effectiveness against various bacterial strains, suggesting that this compound could have similar properties.

Neuropharmacological Effects

Given its structural similarities to known psychoactive substances, there is potential for this compound to influence central nervous system activity. Research into related compounds has shown effects on serotonin and dopamine pathways, which could be relevant for mood disorders.

Case Studies and Research Findings

Several studies have investigated the biological activities of thiophene derivatives, including:

- In Vitro Studies : Laboratory tests have demonstrated that certain thiophene derivatives can inhibit bacterial growth effectively, suggesting a pathway for further exploration of this compound's antimicrobial properties.

- Pharmacokinetics : Research has indicated that modifications in the thiophene ring can significantly alter the pharmacokinetic profile of related compounds, affecting absorption and bioavailability.

- Toxicology Assessments : Initial toxicity studies are necessary to evaluate the safety profile of this compound in vivo.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Fluorothiophen-2-amine | Thiophene ring with fluorine | Basic amine functionality |

| 4-Methylthiophen-2-amine | Thiophene ring with methyl substitution | Lacks fluorine; potentially lower lipophilicity |

| 5-(Trifluoromethyl)thiophen-2-carboxylic acid | Thiophene with carboxylic acid | Acidic nature may affect solubility and reactivity |

The combination of a fluorinated thiophene ring and an amine functionality in this compound may enhance its bioactivity compared to similar compounds lacking these features.

Properties

Molecular Formula |

C6H9ClFNS |

|---|---|

Molecular Weight |

181.66 g/mol |

IUPAC Name |

2-(3-fluorothiophen-2-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C6H8FNS.ClH/c7-5-2-4-9-6(5)1-3-8;/h2,4H,1,3,8H2;1H |

InChI Key |

VUJNZRLKVCBQEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1F)CCN.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.